molecular formula C8H13N B1315065 6-Methyl-6-heptenenitrile CAS No. 6887-97-4

6-Methyl-6-heptenenitrile

Cat. No.: B1315065
CAS No.: 6887-97-4
M. Wt: 123.2 g/mol
InChI Key: ZMKLVCPTSRCYGO-UHFFFAOYSA-N
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Description

6-Methyl-6-heptenenitrile is an α,β-unsaturated nitrile compound. It is known for its role as a key intermediate in the total synthesis of various organic compounds, including natural products like Alliodorine, which is found in the heartwood of the tropical tree Cordia alliodora.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-6-heptenenitrile can be synthesized through several methods. One common method involves the reaction of 6-heptenoic acid with ammonia in the presence of a dehydrating agent. This reaction typically requires elevated temperatures and a catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic dehydration of 6-heptenoic acid. This process involves the use of a solid acid catalyst and high temperatures to achieve high yields of the desired nitrile compound .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-heptenenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed

    Oxidation: 6-Methyl-6-heptenoic acid.

    Reduction: 6-Methyl-6-heptenamine.

    Substitution: Various substituted nitriles depending on the reagent used.

Scientific Research Applications

6-Methyl-6-heptenenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-6-heptenenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    6-Heptenenitrile: Similar in structure but lacks the methyl group at the sixth position.

    6-Methyl-5-heptenenitrile: Similar but with a different position of the double bond.

    6-Methyl-6-heptenoic acid: The carboxylic acid analog of 6-Methyl-6-heptenenitrile.

Uniqueness

This compound is unique due to its α,β-unsaturated nitrile structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-methylhept-6-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(2)6-4-3-5-7-9/h1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKLVCPTSRCYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501692
Record name 6-Methylhept-6-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6887-97-4
Record name 6-Methylhept-6-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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